ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl 1-phenyl-1H-pyrazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways in pathogens .
Comparison with Similar Compounds
Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-phenyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-Phenyl-3-tolylpyrazole: Another pyrazole derivative with a tolyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylate:
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24) |
InChI Key |
BSTDKBHJSDHNMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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